8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their unique spiro structure, which consists of two rings connected through a single atom. The presence of nitrogen, sulfur, and fluorine atoms in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multiple steps. One common method includes the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid under focused microwave irradiation . This method is efficient and environmentally benign, producing the desired spirocyclic compound with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The spirocyclic structure imparts unique physical and chemical properties, making it useful in the development of new materials with specific functionalities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The presence of nitrogen and sulfur atoms allows the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 8-Ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride
Uniqueness
8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is unique due to the presence of the 3-fluorobenzoyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds and influences its reactivity and biological activity.
Properties
IUPAC Name |
(8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c1-2-25-13-11-22(12-14-25)24-19(16-7-4-3-5-8-16)21(28)26(22)20(27)17-9-6-10-18(23)15-17/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAFPUHVDFOROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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